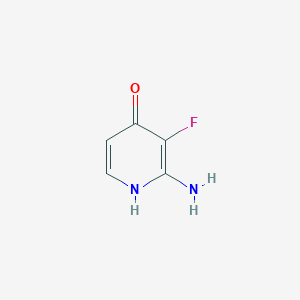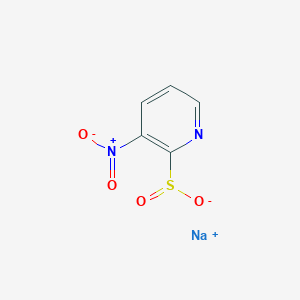
Sodium 3-nitropyridine-2-sulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 3-nitropyridine-2-sulfinate is an organosulfur compound that has gained attention in recent years due to its versatile reactivity and potential applications in various fields. This compound is a sodium salt of 3-nitropyridine-2-sulfinic acid and is characterized by its stability and ease of handling compared to its parent sulfinic acid.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sodium 3-nitropyridine-2-sulfinate typically involves the reaction of 3-nitropyridine with sodium sulfite. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The general reaction can be represented as follows: [ \text{3-nitropyridine} + \text{Na}_2\text{SO}_3 \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated crystallization techniques are common in industrial settings to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: Sodium 3-nitropyridine-2-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it to the corresponding amine.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfinate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed:
Oxidation: 3-nitropyridine-2-sulfonic acid.
Reduction: 3-aminopyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Sodium 3-nitropyridine-2-sulfinate has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex organosulfur compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which sodium 3-nitropyridine-2-sulfinate exerts its effects involves the formation of sulfonyl radicals under specific conditions. These radicals can participate in various chemical transformations, including radical addition and substitution reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
- Sodium nitrobenzenesulfinate
- Sodium trifluoromethanesulfinate
- Sodium thiophene-2-sulfinate
- Sodium pyridine-3-sulfinate
Comparison: Sodium 3-nitropyridine-2-sulfinate is unique due to its nitro-substituted pyridine ring, which imparts distinct reactivity compared to other sulfinates. For instance, sodium trifluoromethanesulfinate is more commonly used in trifluoromethylation reactions, while sodium thiophene-2-sulfinate is preferred for thiophene-based syntheses. The nitro group in this compound enhances its electrophilicity, making it a valuable reagent in nucleophilic substitution reactions .
Propiedades
Fórmula molecular |
C5H3N2NaO4S |
|---|---|
Peso molecular |
210.15 g/mol |
Nombre IUPAC |
sodium;3-nitropyridine-2-sulfinate |
InChI |
InChI=1S/C5H4N2O4S.Na/c8-7(9)4-2-1-3-6-5(4)12(10)11;/h1-3H,(H,10,11);/q;+1/p-1 |
Clave InChI |
KIVQIFTUBKUBOS-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=C(N=C1)S(=O)[O-])[N+](=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



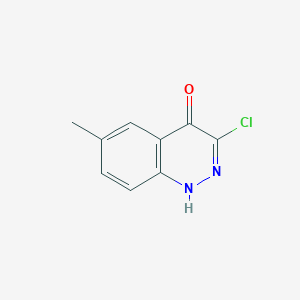
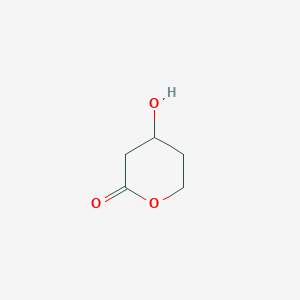
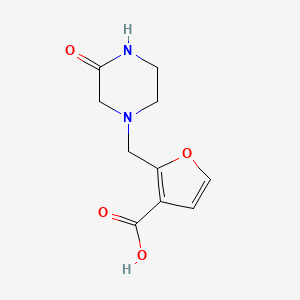

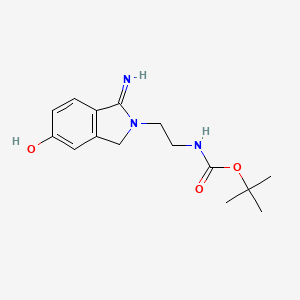
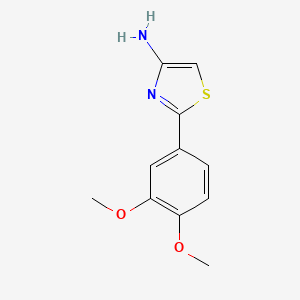

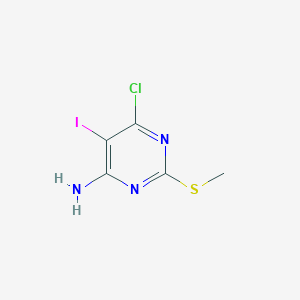
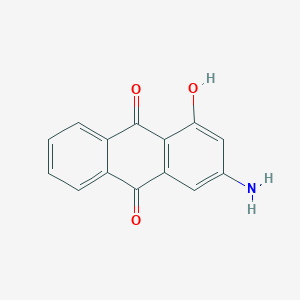
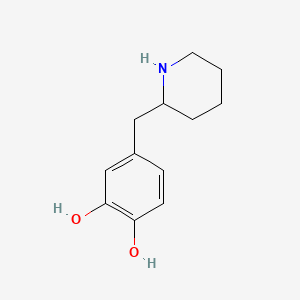

![N-[4-[2-[3-(dimethylsulfamoyl)anilino]-6H-1,3,4-thiadiazin-5-yl]phenyl]acetamide](/img/structure/B13115837.png)
